4-(4-Chlorophenoxy)piperidine
Overview
Description
4-(4-Chlorophenoxy)piperidine (4-CPP) is a synthetic compound that has been used in various scientific research applications. It is a colorless, water-soluble solid with a melting point of 132-134°C. 4-CPP is a member of the piperidine family, which is composed of heterocyclic compounds that contain a six-membered ring of nitrogen atoms and a single chlorine atom. It is also a derivative of 4-chlorophenol, which is an aromatic compound that is used in a variety of industrial applications.
Scientific Research Applications
1. General Information “4-(4-Chlorophenoxy)piperidine” is a chemical compound with the CAS Number: 63843-53-8 . It’s a solid substance at room temperature and has a molecular weight of 248.15 . It’s slightly soluble in water .
2. Scientific Field The primary scientific field where “4-(4-Chlorophenoxy)piperidine” is used is in pharmaceutical research . It’s employed as an intermediate for pharmaceuticals .
3. Piperidine Derivatives Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives, including “4-(4-Chlorophenoxy)piperidine”, have shown several important pharmacophoric features and are being utilized in different therapeutic applications .
4. Therapeutic Applications Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
5. Storage and Handling This compound should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . It should be stored away from oxidizing agents .
Safety And Hazards
properties
IUPAC Name |
4-(4-chlorophenoxy)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQMPZXAFLPTMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50409408 | |
Record name | 4-(4-chlorophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenoxy)piperidine | |
CAS RN |
97839-99-1 | |
Record name | 4-(4-chlorophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50409408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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